
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate: is a deuterated derivative of a fatty acid ester. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the octadeca-9,12-dienoate moiety, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve the use of sodium hydroxide (NaOH) or sodium alkoxides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid esters.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The deuterated compound is used as a tracer in reaction mechanisms and kinetic studies. Its unique isotopic composition allows for the tracking of molecular transformations using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, the compound can be used to study lipid metabolism and the effects of deuterium on biological systems. Deuterated compounds are often employed in metabolic labeling experiments to investigate the dynamics of lipid biosynthesis and degradation .
Medicine: Deuterium incorporation can enhance the metabolic stability and pharmacokinetic properties of pharmaceutical compounds, leading to improved therapeutic efficacy .
Industry: In the industrial sector, the compound can be used as a reference material in analytical chemistry. Its well-defined isotopic composition makes it suitable for calibration purposes in mass spectrometry and other analytical techniques .
Mecanismo De Acción
The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms can influence the strength and stability of these interactions, potentially altering the compound’s biological activity. The compound may also participate in enzymatic reactions, where the presence of deuterium can affect reaction rates and pathways .
Comparación Con Compuestos Similares
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate: The non-deuterated analog of the compound.
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: A similar deuterated compound with an additional double bond in the fatty acid chain.
Propiedades
Fórmula molecular |
C21H37ClO3 |
|---|---|
Peso molecular |
378.0 g/mol |
Nombre IUPAC |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/i18D2,19D2,20D |
Clave InChI |
XXIZTUQKOFRDML-HRFNPRCSSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


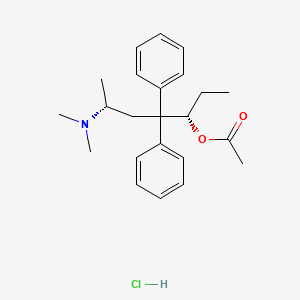
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)

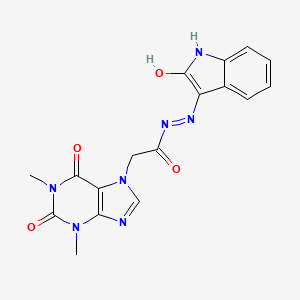
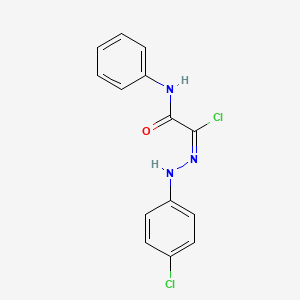
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
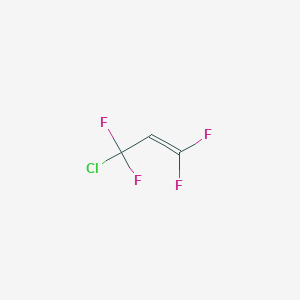
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
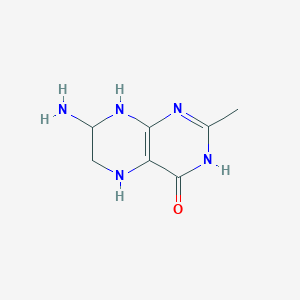
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
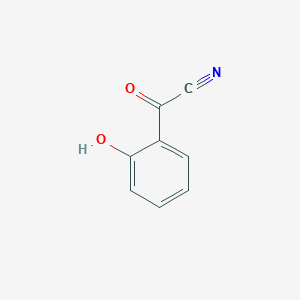

![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
